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Introduction
ZINC is a free and comprehensive database of commercially available compounds for virtual

screening and drug discovery.[1][2][3][4] Developed and maintained by the Irwin and Shoichet

laboratories at the University of California, San Francisco (UCSF), ZINC contains billions of

compounds in ready-to-dock 3D formats, making it an invaluable resource for researchers.[2][5]

[6] This document provides detailed application notes and protocols for effectively downloading

compound libraries from the ZINC database.

Data Presentation: ZINC Database Overview
The latest version, ZINC-22, offers an unprecedented scale of chemical space for exploration.

[5][6] The database is organized into subsets and tranches to facilitate manageable downloads.
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Database Metric ZINC-22 Statistics Description

Total 2D Compounds ~37+ Billion

The total number of unique

chemical structures available

in 2D format.[6][7]

Total 3D Compounds ~4.5+ Billion

Compounds with pre-

calculated 3D conformations,

ready for docking.[6][7]

Bemis-Murcko Scaffolds ~680+ Million

Represents the core molecular

frameworks within the

database, indicating chemical

diversity.[5][7]

Data Storage Size Petabyte-scale

The vast size of the database

necessitates efficient download

strategies.[7]

Available Compound Subsets
ZINC provides pre-defined subsets based on physicochemical properties, which are useful for

various stages of drug discovery.
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Subset Description
Typical Physicochemical

Properties

Drug-Like

Compounds that adhere to

Lipinski's Rule of Five,

suggesting good oral

bioavailability.[1]

Molecular Weight (MW) ≤ 500

Da, LogP ≤ 5, H-bond donors ≤

5, H-bond acceptors ≤ 10.

Lead-Like

Smaller and less complex

molecules than drug-like

compounds, suitable for lead

optimization.[1][8]

MW: 250-350 Da, LogP ≤ 3.5,

Rotatable Bonds ≤ 7.

Fragment-Like

Small molecules used in

fragment-based drug

discovery.[1]

MW < 250 Da, LogP < 3, fewer

complex features.

In-Stock

Compounds that are readily

available from vendors for

quick delivery.[9]

N/A

Make-on-Demand

Compounds that can be

synthesized by vendors upon

request, offering a vast

chemical space.[8]

N/A

Common File Formats for Download
ZINC offers a variety of file formats to support different computational chemistry software.
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File Format Description

SMILES (.smi)

A 2D representation of a molecule using a string

of characters. It is a compact format but lacks

3D coordinate information.[1][10]

SDF (.sdf)

Structure-Data File, a common format for storing

multiple 2D or 3D structures and associated

data.[1][10]

MOL2 (.mol2)

A 3D file format that includes atomic coordinates

and partial charges, commonly used in docking

programs.[1][10]

PDBQT (.pdbqt)

A modified PDB format used by AutoDock Vina

and related software, which includes atom types

and partial charges.[11]

Flexibase (.db2) A format used by the DOCK docking program.[1]

Application Note 1: Downloading Subsets via the
ZINC Web Interface
The ZINC web interface provides a user-friendly way to browse, filter, and download smaller,

customized subsets of compounds. The "Tranches" browser is a powerful tool for selecting

compounds based on physicochemical properties like molecular weight and LogP.[2][12]

Experimental Protocol: Web-Based Download
Navigate to the ZINC Tranches Browser: Open a web browser and go to the ZINC-22

website (e.g., zinc20.docking.org or cartblanche22.docking.org).[3][6][11]

Select 2D or 3D Representations: Choose whether you need 2D structures (for similarity

searching, etc.) or 3D structures (for docking).

Define Physicochemical Property Ranges: Use the interactive grid to select your desired

ranges for molecular weight and LogP. You can also use the predefined sets like "lead-like"

or "fragment-like" from the dropdown menu.[6]
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Apply Additional Filters: Further refine your selection using filters for reactivity, purchasability,

pH, and charge.[9][12]

Initiate the Download: Once you have defined your subset, click the download button.

Choose File Format and Download Method: In the download pop-up window, select your

desired file format (e.g., SDF, MOL2). You can then download the files directly through your

browser or opt to generate a download script.[11]

Caption: Workflow for downloading compound libraries via the ZINC web interface.

Application Note 2: Bulk Downloading of Compound
Libraries Using Scripts
For downloading large compound libraries or entire tranches, using the command-line scripts

provided by ZINC is the most efficient method.[13][14] This approach is more robust for large

files and can be automated.

Experimental Protocol: Command-Line Download
Generate the Download Script: Follow steps 1-5 from the "Web-Based Download" protocol.

In the download pop-up window, instead of downloading directly, select the desired script

type (e.g., wget, curl, or PowerShell). This will download a shell script (.sh), a batch file

(.bat), or a PowerShell script (.ps1).[11][14]

Prepare Your System (if necessary):

Windows: If you are using a wget or curl script, you may need to install the respective

program. For PowerShell scripts, no additional software is typically needed.[13][15]

Linux/macOS:wget and curl are usually pre-installed.

Execute the Script:

Linux/macOS:

1. Open a terminal.
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2. Navigate to the directory where you saved the script.

3. Make the script executable: chmod +x your_script_name.sh[13]

4. Run the script: ./your_script_name.sh[13]

Windows:

1. Open a Command Prompt or PowerShell terminal.

2. Navigate to the directory where you saved the script.

3. Run the script: your_script_name.bat or .\your_script_name.ps1[11][13]

Monitor the Download: The script will download the compound library in multiple smaller,

compressed files (.gz).[13]

Decompress and Combine Files (Optional):

After the download is complete, you can decompress the files using gunzip *.gz.[13]

To combine the individual files into a single library file, you can use the cat command: cat

*.sdf > combined_library.sdf.[13]

Caption: Workflow for bulk downloading of compound libraries using command-line scripts.

Concluding Remarks
The ZINC database is an essential tool for modern drug discovery, providing access to a vast

and diverse collection of chemical compounds. By following the protocols outlined in these

application notes, researchers can efficiently download relevant compound libraries tailored to

their specific virtual screening and computational chemistry needs. For the most up-to-date

information and advanced querying options, users are encouraged to consult the official ZINC
documentation and tutorials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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